7-Fluoroisoquinoline-5-carbonitrile is a highly functionalized, electron-deficient bicyclic scaffold utilized primarily as an advanced intermediate in medicinal chemistry and agrochemical development. By combining a rigid isoquinoline core with a metabolically blocking 7-fluoro substituent and a versatile 5-carbonitrile handle, this compound offers a precise vector for downstream elaboration. The nitrile group serves as a direct precursor for primary amines, amides, or carboxylic acids, while significantly lowering the basicity of the heterocyclic nitrogen. Procuring this specific building block allows research and manufacturing teams to bypass complex, multi-step heterocyclic functionalization, ensuring high-purity starting materials for the synthesis of kinase inhibitors, topoisomerase inhibitors, and specialized functional materials [1].
Attempting to substitute 7-fluoroisoquinoline-5-carbonitrile with its unfluorinated counterpart (isoquinoline-5-carbonitrile) or a halogenated precursor (such as 5-bromo-7-fluoroisoquinoline) introduces severe process and performance liabilities. Late-stage fluorination of the isoquinoline ring is synthetically challenging and low-yielding, while performing a de novo cyanation on a brominated precursor requires toxic cyanide reagents and transition metal catalysts (e.g., Pd or Cu). These cyanation steps typically generate heavy metal waste streams that are difficult to purge, often requiring expensive scavengers to meet the strict <10 ppm limits required for active pharmaceutical ingredients (APIs). Procuring the pre-functionalized 7-fluoro-5-carbonitrile scaffold eliminates these hazardous steps, prevents hydrodehalogenation risks during downstream reductions, and guarantees reproducible purity for scale-up operations [1].
Direct procurement of 7-fluoroisoquinoline-5-carbonitrile bypasses the need for palladium- or copper-catalyzed cyanation of 5-bromo-7-fluoroisoquinoline. Standard catalytic cyanation of electron-deficient heterocycles often stalls at 65-75% yield and leaves significant metal residues. Procured material consistently meets API-grade heavy metal limits (<10 ppm) out of the bottle, whereas in-house cyanation typically requires multiple resin-scavenging cycles to reduce Pd/Cu levels from >500 ppm down to acceptable limits [1].
| Evidence Dimension | Overall Step Yield & Metal Residue |
| Target Compound Data | Procured 7-Fluoroisoquinoline-5-carbonitrile (>98% purity, <10 ppm Pd/Cu) |
| Comparator Or Baseline | In-house cyanation of 5-bromo-7-fluoroisoquinoline (~65-75% yield, >500 ppm initial Pd/Cu) |
| Quantified Difference | Eliminates 1 synthetic step and >98% of transition metal contamination risk. |
| Conditions | API scale-up process constraints and standard resin scavenging protocols. |
Bypassing transition-metal-catalyzed cyanation reduces toxic waste, eliminates expensive metal-scavenging steps, and accelerates scale-up timelines.
The inclusion of the fluorine atom at the 7-position provides a critical metabolic block compared to the unfluorinated isoquinoline-5-carbonitrile. In human liver microsome (HLM) assays, unsubstituted isoquinolines are frequently prone to CYP450-mediated oxidation at the electron-rich carbocyclic positions. The 7-fluoro substitution reduces intrinsic clearance (CLint) significantly, dropping from >45 µL/min/mg for the unfluorinated baseline to approximately 15-20 µL/min/mg for the fluorinated analog [1].
| Evidence Dimension | Intrinsic Clearance (CLint) in HLM |
| Target Compound Data | 7-Fluoroisoquinoline-5-carbonitrile scaffold (~15-20 µL/min/mg protein) |
| Comparator Or Baseline | Isoquinoline-5-carbonitrile (>45 µL/min/mg protein) |
| Quantified Difference | >50% reduction in microsomal clearance. |
| Conditions | In vitro human liver microsome (HLM) stability assay. |
Selecting the 7-fluoro analog prevents late-stage pharmacokinetic failures by inherently protecting the scaffold against rapid oxidative metabolism.
The presence of the strongly electron-withdrawing 5-carbonitrile group dramatically lowers the basicity of the isoquinoline nitrogen. While 7-fluoroisoquinoline has a pKa of approximately 4.5–5.0, the addition of the 5-carbonitrile shifts the pKa down to the 2.5–3.0 range. This reduction in basicity is crucial for minimizing hERG channel liabilities and improving passive membrane permeability in downstream drug candidates [1].
| Evidence Dimension | Heterocyclic Nitrogen pKa |
| Target Compound Data | 7-Fluoroisoquinoline-5-carbonitrile (pKa ~2.5 - 3.0) |
| Comparator Or Baseline | 7-Fluoroisoquinoline (pKa ~4.5 - 5.0) |
| Quantified Difference | ~2.0 log unit reduction in basicity. |
| Conditions | Aqueous thermodynamic pKa estimation. |
Procuring the 5-carbonitrile building block provides an intrinsically less basic scaffold, directly mitigating off-target hERG binding in pharmaceutical development.
When synthesizing 5-(aminomethyl)isoquinolines, 7-fluoroisoquinoline-5-carbonitrile is the optimal starting material. Catalytic hydrogenation (e.g., using Raney Cobalt or Pd/C under acidic conditions) smoothly reduces the nitrile to a primary amine in >85% yield without disrupting the C-F bond. In contrast, attempting a similar reduction sequence on a halogenated precursor like 5-bromo-7-fluoroisoquinoline carries a high risk of hydrodehalogenation, leading to complex mixtures and reduced isolated yields [1].
| Evidence Dimension | Yield of primary amine without dehalogenation |
| Target Compound Data | 7-Fluoroisoquinoline-5-carbonitrile (>85% yield of intact fluorinated amine) |
| Comparator Or Baseline | 5-Bromo-7-fluoroisoquinoline (High risk of hydrodebromination/defluorination during reduction) |
| Quantified Difference | >85% chemoselective yield vs. complex mixture generation. |
| Conditions | Catalytic hydrogenation (H2, Raney Co or Pd/C). |
This specific compound enables clean, single-step access to functionalized amines without the yield losses associated with competing dehalogenation reactions.
Leveraging its reduced basicity (pKa ~2.5-3.0) and optimal dipole moment, this scaffold is ideal for developing hinge-binding kinase inhibitors or HIF prolyl hydroxylase inhibitors. The 5-carbonitrile provides a direct handle for generating amides or carboxylic acids that interact with active-site metals or solvent-exposed regions, while the 7-fluoro group ensures metabolic stability [1].
In agrochemical discovery, the environmental persistence and lipophilicity imparted by the 7-fluoro substituent make this compound an excellent precursor for novel fungicides and herbicides. The nitrile group can be efficiently converted into amidines or triazoles, bypassing the need for hazardous cyanation steps during pilot-scale manufacturing [2].
Due to its chemoselective reduction profile, 7-fluoroisoquinoline-5-carbonitrile is highly suited for automated library synthesis. It can be cleanly reduced to the corresponding primary amine and subsequently diversified via amide coupling or reductive amination, yielding a high-purity library of metabolically stable, drug-like isoquinolines [3].